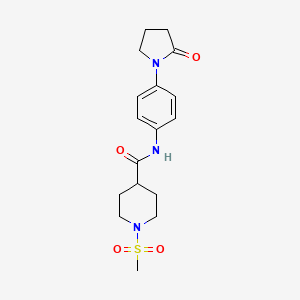

1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-25(23,24)19-11-8-13(9-12-19)17(22)18-14-4-6-15(7-5-14)20-10-2-3-16(20)21/h4-7,13H,2-3,8-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOVIWSPOPHBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic carbon center.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction, often using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathways.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Utilizing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrrolidinone moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound 1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.

Neurological Disorders

The presence of the oxopyrrolidinyl group suggests potential applications in treating neurological disorders. Compounds that target neurotransmitter systems or modulate neuroinflammatory responses are of particular interest. Research into related compounds has shown promise in alleviating symptoms of conditions such as depression and anxiety.

Antimicrobial Properties

Compounds containing sulfonamide groups are known for their antimicrobial activity. The methylsulfonyl moiety in this compound may enhance its efficacy against bacterial infections, making it a candidate for further investigation in antibiotic development.

Data Table: Summary of Research Findings

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of piperidine derivatives on cancer cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxicity against various cancer types, suggesting that the compound may hold similar potential.

Case Study 2: Neurological Applications

Research focused on similar oxopyrrolidinyl compounds demonstrated their ability to cross the blood-brain barrier effectively, leading to improved outcomes in animal models of anxiety and depression. This highlights the therapeutic potential of the compound in treating neurological disorders.

Case Study 3: Antimicrobial Efficacy

A comparative study investigated the antimicrobial activity of sulfonamide-containing compounds against common pathogens. Results showed that certain derivatives exhibited significant inhibition rates, prompting further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.

Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

Pathways: Influence on cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their distinguishing features include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Methylsulfonyl Group : Present in the target compound and , this group enhances solubility and resistance to oxidative metabolism.

- Fluorine Incorporation : In , the 4-fluorobenzyl group increases lipophilicity and bioavailability.

Antiangiogenic and Anticancer Activity:

- SAR Insights : Introduction of a 2-hydroxyguanidine core in (log(1/IC₅₀) = 1.698 vs. 0.904 in parent compound) demonstrates that polar groups enhance activity. Conversely, pyrrole substituents (e.g., id 19n) reduce potency, highlighting the sensitivity of activity to substituent choice.

Enzyme Inhibition:

Physicochemical Properties

Biological Activity

1-(Methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H22N2O3S

- Molecular Weight : 346.44 g/mol

- InChI Key : CXHHBNMLPJOKQD-UHFFFAOYSA-N

This compound exhibits various biological activities through its interaction with multiple receptors and pathways:

- Calcium Channel Blockade : Studies indicate that derivatives of piperidine compounds can inhibit T-type calcium channels, which are involved in various physiological processes, including muscle contraction and neurotransmitter release. This mechanism is pivotal in managing conditions like hypertension and chronic pain .

- Opioid Receptor Modulation : Some derivatives have shown affinity for delta-, micro-, and kappa-opioid receptors, suggesting potential applications in pain management and anxiety disorders .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Case Study 1: Hypertension Management

In a controlled study involving spontaneously hypertensive rats, the administration of the compound resulted in a notable decrease in blood pressure without causing reflex tachycardia. This suggests a favorable side effect profile compared to traditional L-type calcium channel blockers .

Case Study 2: Pain Management

A series of experiments evaluated the analgesic properties of piperidine derivatives. The compound demonstrated efficacy in reducing pain responses in animal models, aligning with its mechanism as an opioid receptor modulator. This positions it as a candidate for further development as a non-addictive pain relief medication .

Q & A

Q. What are the optimal synthetic routes for 1-(methylsulfonyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step protocols:

- Step 1: Functionalization of the piperidine ring with a methylsulfonyl group via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .

- Step 2: Coupling of the 4-(2-oxopyrrolidin-1-yl)aniline moiety to the piperidine-4-carboxamide core using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

- Purification: High-performance liquid chromatography (HPLC) or column chromatography is recommended to isolate the final product with >95% purity .

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates.

- Optimize solvent polarity (e.g., DMF for solubility vs. dichloromethane for phase separation) to improve yields.

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Primary Techniques :

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s enzyme inhibition profile?

Methodological Approach :

Q. Data Contradiction Resolution :

- If SAR data conflict (e.g., methylsulfonyl vs. sulfonamide analogs showing opposite trends), validate via X-ray crystallography of enzyme-ligand complexes .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Root Causes :

- Variability in assay conditions (e.g., pH, temperature) or enzyme isoforms.

- Impurity profiles of synthesized batches.

Q. Solutions :

- Reproducibility Checks : Replicate assays using standardized protocols (e.g., NIH/NCBI guidelines).

- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) and quantify degradation products .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How can metabolic stability and toxicity be evaluated preclinically?

In Vitro Models :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- CYP450 Inhibition : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent probes .

- Ames Test : Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 .

Q. Key Metrics :

- Half-life (t₁/₂) : >60 minutes suggests favorable metabolic stability.

- Selectivity Index (SI) : Ratio of IC₅₀ for target vs. toxicity in HEK293 cells (SI >10 is desirable) .

Methodological Challenges

Q. How are reaction byproducts characterized during synthesis?

Techniques :

Q. Case Study :

- A common byproduct is the N-desmethyl analog, formed due to incomplete sulfonylation. This is resolved by optimizing reaction stoichiometry (1.2 eq. methanesulfonyl chloride) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and clearance .

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme binding over 100 ns to assess stability .

Q. Output Example :

| Property | Predicted Value |

|---|---|

| LogP | 2.1 (moderate lipophilicity) |

| BBB Permeability | Low (logBB < -1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.